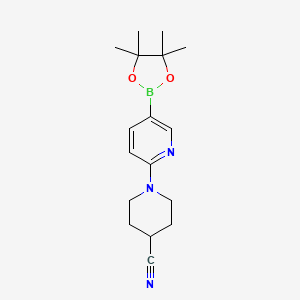
3-Fluoro-5-iodophenol
Overview
Description
3-Fluoro-5-iodophenol is a chemical compound with the molecular formula C6H4FIO and a molecular weight of 238 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves the use of hydrogen chloride and sodium nitrite in water at 0°C for 0.75 hours. The second step involves cooling with ice and reflux. The final step involves the use of boron tribromide in dichloromethane at temperatures ranging from -78 to 20°C in an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a fluorine atom at the 3rd position and an iodine atom at the 5th position .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Scientific Research Applications
Synthetic Utility in Organic Chemistry
3-Fluoro-5-iodophenol serves as a critical intermediate in the synthesis of complex organic molecules. It's particularly valuable due to its reactive sites: the iodine and fluorine atoms. These sites are leveraged in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. For instance, palladium-catalyzed coupling reactions utilize the iodine atom to form carbon-carbon bonds, while the fluorine atom can influence the electronic properties of the resulting molecules, impacting their reactivity and stability. The specific utility of this compound in synthesizing benzofurans via palladium-catalyzed annulation with internal alkynes highlights its role in constructing heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals (Konno, Chae, Ishihara, & Yamanaka, 2004).
Development of Fluorophores
The introduction of fluorine atoms into organic molecules, such as in the case of this compound, is a strategic approach to modify the photophysical properties of fluorophores. Fluorophores are crucial in biological imaging and molecular diagnostics, enabling the study of biological processes with high specificity and sensitivity. The electron-withdrawing nature of fluorine can alter the absorption and emission characteristics of these molecules, providing a means to tailor their properties for specific applications. This modification is crucial in the development of sensitive diagnostic tools and imaging agents that can provide valuable insights into cellular functions and disease mechanisms. The design and synthesis of fluorescent amino acids, for example, demonstrate the importance of incorporating fluorine into biological molecules for enhanced imaging capabilities (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Fluoroalcohols in Organic Synthesis and Material Science
This compound also finds applications in the synthesis of fluoroalcohols, compounds that have garnered interest for their unique solvent properties and reactivity. Fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are utilized in various organic reactions, including those involving hypervalent iodine chemistry. These solvents stabilize reactive intermediates and facilitate transformations that are challenging to achieve in other solvent systems. Their application extends beyond synthesis to the development of new materials with specific optical, electronic, and structural properties, underscoring the versatility of fluoroalcohols derived from intermediates like this compound (Dohi, Yamaoka, & Kita, 2010).
Safety and Hazards
3-Fluoro-5-iodophenol is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only in well-ventilated areas .
Mechanism of Action
Target of Action
This compound is a key intermediate in organic synthesis and is often used in the production of various pharmaceuticals
Biochemical Pathways
It’s worth noting that fluorinated compounds have been found to be involved in various biochemical pathways due to their high electronegativity and small size . The iodine atom in the compound may also influence its participation in biochemical pathways due to its large size and ability to form stable covalent bonds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.43, suggesting it may have good bioavailability .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of more complex molecules in pharmaceutical applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-iodophenol. For instance, its storage temperature is recommended to be between 2-8°C, and it should be protected from light . These conditions help maintain the compound’s stability and ensure its efficacy.
properties
IUPAC Name |
3-fluoro-5-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZQPUORKLLIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939771-60-5 | |
| Record name | 3-fluoro-5-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)







![Methyl({[5-(propan-2-yl)thiophen-3-yl]methyl})amine](/img/structure/B1532734.png)

